molecular formula C12H8O4Sb2 B14593307 CID 73849099

CID 73849099

Cat. No.: B14593307
M. Wt: 459.71 g/mol
InChI Key: PBZPOXCGJGEOOC-UHFFFAOYSA-J
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Description

No information about "CID 73849099" is available in the provided evidence. Typically, PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, which catalogues structural, pharmacological, and toxicological properties . For a valid introduction, the following details would be required:

  • Chemical structure (e.g., molecular formula, stereochemistry).
  • Functional groups and key physicochemical properties (e.g., solubility, logP, molecular weight).
  • Known applications (e.g., pharmaceutical, industrial, research).

Without access to these specifics, a detailed introduction cannot be generated from the provided sources.

Properties

Molecular Formula

C12H8O4Sb2

Molecular Weight

459.71 g/mol

InChI

InChI=1S/2C6H6O2.2Sb/c2*7-5-3-1-2-4-6(5)8;;/h2*1-4,7-8H;;/q;;2*+2/p-4

InChI Key

PBZPOXCGJGEOOC-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)O[Sb]O2.C1=CC=C2C(=C1)O[Sb]O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 73849099 involves specific reaction conditions and reagents. The detailed synthetic route and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific catalysts, solvents, and temperature conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

N-Alkylation Reactions

CID 73849099 has been synthesized via sequential N-alkylation reactions. Key steps include:

Reagents and Conditions

  • Step 1: Reaction of 1-({[5-(4-chlorophenyl)-2-furanyl]methylene}amino)-2,4-imidazolidinedione with 1-bromo-4-chlorobutane in N,N-dimethylformamide (DMF) at 353–373 K in the presence of potassium carbonate .

  • Step 2: Subsequent reaction with N-methylpiperazine at 373 K for 2 hours .

Mechanism
The reaction proceeds via nucleophilic substitution, where the imidazolidinedione nitrogen attacks the brominated carbon of 1-bromo-4-chlorobutane, followed by piperazine alkylation to form a diium dichloride hemihydrate .

Product

Reaction StepReagentsConditionsMajor Product
Alkylation 11-Bromo-4-chlorobutaneDMF, K<sub>2</sub>CO<sub>3</sub>, 353–373 KIntermediate chlorobutane derivative
Alkylation 2N-Methylpiperazine373 K, 2 hC<sub>23</sub>H<sub>30</sub>ClN<sub>5</sub>O<sub>3</sub><sup>2+</sup>·2Cl<sup>−</sup>·0.5H<sub>2</sub>O

Hydrogen-Bonding Interactions in Crystallization

The crystal lattice of this compound is stabilized by intermolecular hydrogen bonds:

Key Interactions

  • O—H⋯Cl bonds between water molecules and chloride anions.

  • N—H⋯Cl bonds between imidazolidinedione NH groups and chloride anions .

Impact on Reactivity
These interactions enhance the compound’s stability in solid-state but may influence solubility in polar solvents.

Oxidation and Reduction Potential

Although direct experimental data for this compound is limited, structural analogs suggest plausible reactivity:

Functional Groups at Risk

  • Furan rings : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) .

  • Imidazolidinedione core : May undergo ring-opening under acidic/basic conditions or redox transformations .

Reaction TypeReagentsExpected Outcome
OxidationKMnO<sub>4</sub> (acidic)Cleavage of furan rings to dicarboxylic acids
ReductionNaBH<sub>4</sub>Saturation of imine groups

Substitution Reactions

The chlorophenyl and piperazine moieties offer sites for further functionalization:

Example Pathway

  • Nucleophilic Aromatic Substitution : Replacement of the 4-chlorophenyl group with amines under high-temperature conditions .

Experimental Evidence
A structurally related compound (CID 660829) with a furan-carboxylate group underwent substitution with phenyliminomethyl groups under similar conditions .

Stability Under Hydrolytic Conditions

The ester and imine linkages in this compound may hydrolyze:

Hydrolysis Conditions

  • Acidic : HCl (aqueous), reflux.

  • Basic : NaOH (aqueous), room temperature.

Predicted Products

  • Free carboxylic acid from ester hydrolysis.

  • Amine and aldehyde from imine cleavage .

Comparative Reaction Table for Structural Analogs

Data from PubChem BioAssay #820 highlights reactivity trends in similar compounds :

CIDMolecular FormulaKey ReactionBiological Activity (IC<sub>50</sub>, nM)
648315C<sub>17</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>S<sub>2</sub>Thiophene carboxylate alkylation6.356 (Active)
660829C<sub>19</sub>H<sub>12</sub>N<sub>2</sub>O<sub>5</sub>Furan-phenyliminomethyl substitution38.471 (Active)

Industrial-Scale Reaction Considerations

Scalable synthesis of this compound would require:

  • Continuous Flow Reactors : To optimize heat transfer and yield .

  • Automated Purification Systems : For high-purity isolation of the diium salt .

Scientific Research Applications

CID 73849099 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 73849099 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such a comparison, based on methodologies observed in the evidence:

Table 1: Hypothetical Comparison Framework

Property CID 73849099 (Hypothetical) Similar Compound A (CID X) Similar Compound B (CID Y)
Molecular Formula Not available Example: C₃₀H₄₈O₇ Example: C₂₇H₄₄O₆
Molecular Weight 520.7 g/mol 464.6 g/mol
LogP 3.2 2.8
Biological Activity Inhibitor of XYZ enzyme Substrate for ABC transporter
Therapeutic Use Anticancer Anti-inflammatory

Key Findings from Existing Literature

  • Structural Analogues: Compounds with structural similarities (e.g., shared functional groups or scaffolds) often exhibit overlapping biological activities. For example, betulin-derived inhibitors (CID 72326, 64971) share a triterpenoid backbone, enabling interactions with lipid-metabolizing enzymes .
  • Pharmacokinetic Differences: Minor structural modifications (e.g., hydroxylation, methylation) can drastically alter solubility and bioavailability. For instance, 30-methyl-oscillatoxin D (CID 185389) shows improved metabolic stability compared to oscillatoxin D (CID 101283546) due to methylation .
  • Target Specificity : Substrate specificity in transporters (e.g., bile acid substrates like CID 6675 vs. CID 12594) depends on steric and electronic complementarity with binding pockets .

Limitations and Recommendations

  • Data Availability : The absence of this compound in the provided evidence precludes a direct comparison. Future studies should reference PubChem entries or peer-reviewed articles detailing this compound.
  • Methodological Consistency : Comparative analyses must standardize assays (e.g., IC₅₀, EC₅₀ measurements) and experimental conditions to ensure validity .
  • Structural Modeling : If structural data for this compound were available, computational tools (e.g., molecular docking) could predict interactions with biological targets .

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